Scientific Field: Organic Chemistry and Pharmacology
Summary: The compound serves as a precursor in the stereoselective synthesis of tropane alkaloids, which are a class of medicinal compounds with various pharmacological effects.
Methods: Researchers employ enantioselective synthetic routes to construct the 8-azabicyclo[3.2.1]octane scaffold, crucial for tropane alkaloids. Techniques include stereocontrolled formation and desymmetrization of tropinone derivatives.
Results: The methodologies enable the production of alkaloids with precise stereochemistry, essential for their biological activity. The success rate and yield of these syntheses are significant, contributing to advancements in medicinal chemistry .
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with the molecular formula CHClNO and a molecular weight of approximately 177.67 g/mol . The compound features a unique bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo compounds, which are known for their diverse biological activities and potential therapeutic applications. The compound is often utilized in research settings due to its interesting chemical properties and biological effects.
The reactivity of 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride can be attributed to its functional groups, particularly the methoxy group and the nitrogen atom in the bicyclic structure. Common reactions include:
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride exhibits notable biological activities, including:
The synthesis of 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride typically involves multi-step organic synthesis techniques, including:
This compound finds applications in various fields:
Interaction studies involving 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride focus on its effects on various biological systems:
Several compounds share structural similarities with 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride, including:
Compound Name | Structural Features | Unique Properties |
---|---|---|
8-Azabicyclo[3.2.1]octane | Similar bicyclic structure without methoxy group | Known for different pharmacological profiles |
3-Methoxy-8-methylazabicyclo[3.2.1]octane | Contains a methyl group instead of an azabicyclo structure | Exhibits distinct biological activities |
8-Methoxy-N-methylbicyclo[3.2.1]octanamine | Contains an amine functional group | Potentially different receptor interactions |
These compounds offer a comparative framework to understand the uniqueness of 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride, particularly regarding its specific methoxy substitution and resultant biological activity.
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound characterized by its distinctive eight-membered nitrogen-containing ring system [1]. The compound possesses the molecular formula C8H16ClNO, with a molecular weight of 177.67 grams per mole [1]. The structural framework consists of a bridged bicyclic system where a nitrogen atom occupies the bridgehead position at carbon-8, creating the characteristic 8-azabicyclo[3.2.1]octane scaffold [1].
The core structure features two fused rings: a six-membered ring and a five-membered ring sharing two carbon atoms, with the nitrogen atom serving as the bridge [2]. The methoxy substituent (-OCH3) is positioned at the 3-carbon of the bicyclic framework [1]. The hydrochloride salt form indicates the presence of a chloride anion associated with the protonated nitrogen center [1] [3].
Property | Value |
---|---|
Molecular Formula | C8H16ClNO |
Molecular Weight | 177.67 g/mol |
Parent Compound | 3-Methoxy-8-azabicyclo[3.2.1]octane |
Salt Form | Hydrochloride |
Ring System | Bicyclic [3.2.1] |
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound name "3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride" accurately describing its structural features [1]. The bicyclic numbering system designates the bridging pattern as [3.2.1], indicating three atoms in the first bridge, two in the second, and one in the third bridge connecting the bridgehead carbons [2].
Chemical classification places this compound within the broader category of azabicyclic compounds, specifically as a member of the 8-azabicyclo[3.2.1]octane family . The compound is further classified as a tertiary amine derivative due to the nitrogen atom's connectivity within the bicyclic framework . The presence of the methoxy functional group classifies it as an ether derivative, while the hydrochloride designation indicates its status as an ammonium salt [1] [3].
The Chemical Abstracts Service registry number 1820649-01-1 provides unique identification for this specific compound [1]. Alternative nomenclature includes the descriptor "8-azabicyclo[3.2.1]octane, 3-methoxy-, hydrochloride" which follows the Chemical Abstracts indexing convention [3].
The stereochemical complexity of 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride arises from the rigid bicyclic framework that constrains the spatial arrangement of substituents [2]. The methoxy group at the 3-position can adopt either endo or exo configurations relative to the bicyclic system [2]. The endo configuration positions the methoxy substituent on the same face as the nitrogen bridge, while the exo configuration places it on the opposite face [5].
Research indicates that both endo and exo isomers exist for this compound, with distinct chemical and physical properties [2]. The endo isomer is characterized by the methoxy group being oriented toward the nitrogen-containing bridge, creating potential intramolecular interactions [5]. Conversely, the exo isomer exhibits the methoxy group directed away from the nitrogen bridge, resulting in different steric and electronic environments [2].
The stereochemical assignment is critical for understanding the compound's three-dimensional structure and its potential biological activity [6]. The rigid bicyclic framework prevents easy interconversion between endo and exo forms under normal conditions, making each configuration a distinct stereoisomer [5].
The absolute stereochemical configuration of 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride involves multiple stereocenters within the bicyclic framework [2]. The bridgehead carbons at positions 1 and 5 represent fixed stereochemical centers due to the bicyclic constraint, while the carbon bearing the methoxy group at position 3 constitutes an additional stereocenter [1] [2].
Database records indicate the existence of specific stereoisomers with defined absolute configurations, including (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride and (1S,5R)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride [1] [2]. These designations follow the Cahn-Ingold-Prelog priority rules for absolute configuration assignment [2].
The stereochemical integrity of the bicyclic system is maintained through the bridged architecture, which prevents ring flipping and configurational changes that might occur in more flexible ring systems [6]. This structural rigidity ensures that each stereoisomer maintains its distinct three-dimensional arrangement [5].
Multiple stereoisomeric forms of 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride have been identified and characterized [1] [2]. The primary stereoisomeric variations arise from the different possible configurations at the 3-position where the methoxy group is attached [2]. Each stereoisomer represents a unique three-dimensional arrangement of atoms that cannot be interconverted without breaking and reforming chemical bonds [5].
The racemic forms include both enantiomers of the compound, designated as rac-(1R,3R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride [2]. Individual enantiomers have been isolated and characterized, including specific forms such as (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride .
Stereoisomer | Configuration | Registry Number |
---|---|---|
Endo isomer | (1R,3S,5S) | 1421254-66-1 |
Exo isomer | (1R,5S) | 1820649-01-1 |
Racemic mixture | rac-(1R,3R,5S) | 1688673-84-8 |
The solubility characteristics of 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride are influenced by both the bicyclic organic framework and the ionic hydrochloride salt formation . The presence of the methoxy group introduces polar character to the molecule, while the protonated nitrogen center in the hydrochloride form significantly enhances water solubility compared to the free base .
The compound exhibits good solubility in polar protic solvents due to the ionic character imparted by the hydrochloride salt . The methoxy substituent provides additional sites for hydrogen bonding interactions with protic solvents [8]. The rigid bicyclic structure influences the overall molecular polarity and affects solubility patterns in various solvent systems .
Physical property data indicates enhanced solubility in alcoholic solvents, including methanol, ethanol, and isopropanol, where the compound can participate in hydrogen bonding networks . The solubility profile is characteristic of organic hydrochloride salts, showing increased dissolution in aqueous media compared to organic solvents of lower polarity [8].
The spectroscopic properties of 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride provide detailed structural information and enable compound identification and characterization [10]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the bicyclic framework and methoxy substituent [11].
Infrared spectroscopy shows characteristic absorption bands corresponding to the various functional groups present in the molecule [10]. The tertiary amine nitrogen, being incorporated into the bicyclic ring system, does not exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ region, distinguishing it from primary and secondary amines [10]. The methoxy group displays characteristic C-O stretching vibrations and C-H stretching frequencies associated with the methyl group [10].
Mass spectrometry provides molecular ion peaks and fragmentation patterns consistent with the bicyclic structure [12]. The fragmentation typically involves cleavage of the bicyclic framework and loss of the methoxy group, generating characteristic fragment ions that aid in structural elucidation [12] [13].
Spectroscopic Method | Key Characteristics |
---|---|
Nuclear Magnetic Resonance | Distinct bicyclic proton patterns |
Infrared Spectroscopy | Absence of N-H stretches, C-O methoxy bands |
Mass Spectrometry | Molecular ion at m/z 177, characteristic fragmentation |
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride shares the fundamental structural framework with the tropane alkaloid family, characterized by the 8-azabicyclo[3.2.1]octane core structure [14] [15]. Tropane alkaloids represent a significant class of naturally occurring bicyclic alkaloids found predominantly in plants of the Solanaceae and Erythroxylaceae families [14] [15].
The tropane ring system, also designated as 8-azabicyclo[3.2.1]octane, serves as the central scaffold for numerous biologically active natural products including atropine, scopolamine, and cocaine [14] [15]. The structural relationship places 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride within this important alkaloid classification, despite its synthetic rather than natural origin [15].
The biosynthetic pathway of tropane alkaloids involves the formation of the bicyclic framework through enzymatic cyclization of ornithine-derived precursors [15] [16]. The tropane skeleton is constructed through the condensation of N-methylpyrrolinium cation with acetate units, ultimately forming the characteristic [3.2.1] bridged bicyclic structure [16]. This biosynthetic understanding provides insight into the structural significance of the 8-azabicyclo[3.2.1]octane framework shared by both natural tropane alkaloids and synthetic analogs like 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride [15].
The tropane alkaloid family encompasses over 200 known compounds, all containing variations of the basic 8-azabicyclo[3.2.1]octane structure with different substituents at various positions [15] [17]. The relationship between 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride and this extensive alkaloid family highlights the importance of the bicyclic scaffold in medicinal chemistry and natural product research [15] [17].
Tropane Alkaloid Examples | Substitution Pattern | Natural Source |
---|---|---|
Atropine | 3α-tropanyl ester | Atropa belladonna |
Scopolamine | 6β,7β-epoxytropane ester | Datura species |
Cocaine | 2β-carbomethoxy-3β-benzoyl | Erythroxylum coca |
3-Methoxy analog | 3-methoxy substitution | Synthetic |
The retrosynthetic analysis of 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride reveals multiple strategic disconnections that have been successfully exploited in the literature. The most fundamental approach involves recognition of the tropane alkaloid core structure, which can be traced back to simple starting materials through well-established synthetic transformations [1] [2] [3].
The primary retrosynthetic disconnection focuses on the 8-azabicyclo[3.2.1]octane framework, which can be approached through several distinct strategies. The tropinone-based approach represents the most direct route, utilizing the commercial availability of tropinone as a starting material [4] [5]. This strategy involves selective functionalization at the 3-position through nucleophilic substitution or reduction pathways, followed by appropriate functional group manipulations to install the methoxy substituent.
An alternative cycloaddition strategy employs [3+2] or [4+3] cycloaddition reactions to construct the bicyclic framework directly [2] [6] [7]. This approach has gained significant attention due to its ability to provide high levels of stereocontrol and the potential for asymmetric induction through chiral catalysis. The cycloaddition of cyclic azomethine ylides with suitable dipolarophiles has proven particularly effective for accessing the 8-azabicyclo[3.2.1]octane core with excellent diastereo- and enantioselectivity [8].
The Robinson synthesis represents a biomimetic approach that utilizes a double Mannich reaction to form the bicyclic structure [9] [10]. While this method provides access to the core framework through a conceptually straightforward pathway, it often suffers from modest yields and requires careful optimization of reaction conditions to achieve acceptable selectivity.
Desymmetrization routes have emerged as powerful strategies for accessing enantiomerically pure tropane derivatives [11] [12] [13]. These approaches typically involve the treatment of meso-dialdehyde precursors with chiral organocatalysts or the desymmetrization of tropinone derivatives through enantioselective transformations. The proline-catalyzed intramolecular aldol reaction has been particularly successful in this context, providing direct access to the tropane ring skeleton with good enantiomeric excess [11].
The development of asymmetric catalytic methods for the synthesis of 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride has focused primarily on three major strategies: enantioselective cycloaddition reactions, asymmetric cross-coupling processes, and catalytic desymmetrization reactions.
Rhodium-catalyzed asymmetric transformations have proven particularly effective for constructing the 8-azabicyclo[3.2.1]octane framework. The use of chiral dirhodium catalysts, such as Rh2(S-DOSP)4, in cyclopropanation/Cope rearrangement sequences has provided access to 8-oxabicyclo[3.2.1]octane derivatives with excellent enantioselectivity (95-99% ee) [14]. These rhodium-catalyzed transformations proceed through a tandem mechanism involving initial cyclopropanation of furan or pyrrole derivatives, followed by thermal rearrangement to generate the bicyclic products [15].
Copper-catalyzed enantioselective carboamination reactions represent another powerful approach for accessing chiral 8-azabicyclo[3.2.1]octane derivatives [16] [17]. The use of Cu(OTf)2 in combination with chiral bis(oxazoline) ligands, such as (R,R)-Ph-Box, has enabled the direct formation of two rings in a single transformation with high levels of enantiocontrol. These reactions proceed through intramolecular aminocupration followed by transannular radical addition, providing products with enantioselectivities ranging from 67-91% ee [16].
Palladium-catalyzed asymmetric allylic substitution reactions have been successfully applied to the dynamic kinetic resolution of tropane-derived allylic electrophiles [18] [19]. The combination of [Pd(allyl)Cl]2 with ferrocenyl-type chiral ligands has enabled the kinetic resolution of racemic nortropane-derived allylic chlorides with excellent selectivity factors. These transformations provide access to both enantiomers of the resolved starting material and the cross-coupled products with high enantiomeric purity [18].
Classical resolution methods continue to play an important role in accessing enantiomerically pure 3-methoxy-8-azabicyclo[3.2.1]octane derivatives, particularly for large-scale applications where cost considerations favor resolution over asymmetric synthesis.
Chiral lithium amide-mediated enantioselective deprotonation has emerged as one of the most effective resolution techniques for tropane derivatives [5] [12] [13]. The use of lithium bis-α,α′-methylbenzylamide in the presence of lithium chloride as an additive has enabled the desymmetrization of tropinone with excellent enantioselectivity (up to 95% ee). This methodology involves the formation of a chiral enolate intermediate, which can be trapped with various electrophiles to provide functionalized tropane derivatives [13].
The effect of additives on the enantioselectivity of chiral lithium amide deprotonations has been extensively studied [5] [13]. Lithium chloride has been identified as particularly effective for enhancing selectivity, presumably through the formation of more organized aggregate structures that enhance the differentiation between enantiotopic positions. Other additives, including lithium bromide, lithium fluoride, and various Lewis acids, have also shown beneficial effects depending on the specific chiral base employed [13].
Enzymatic resolution techniques have been successfully applied to tropane-derived substrates, particularly for the kinetic resolution of racemic alcohols and esters [20]. Lipase-catalyzed transesterification reactions have provided access to enantiomerically enriched tropane derivatives with excellent selectivity factors (E > 50). These biotransformation approaches offer the advantage of mild reaction conditions and high substrate tolerance [21].
Crystallization-based resolution methods using chiral acids have proven effective for large-scale applications [20]. The formation of diastereomeric salts with tartaric acid derivatives or other chiral resolving agents allows for the separation of enantiomers through fractional crystallization. While this approach requires the presence of a basic nitrogen atom in the substrate, it is particularly well-suited to tropane alkaloids due to their inherent basicity.
Hydroboration-based desymmetrization represents a more specialized resolution technique that has shown promise for specific substrates [22] [12] [23]. The use of (-)-(Ipc)2BH for the asymmetric hydroboration of tropinone derivatives, following acetalization of the carbonyl group, has provided access to chiral alcohols with excellent enantiomeric excess (89-96% ee) [12] [23].
Cross-coupling reactions have become indispensable tools for the late-stage functionalization of 8-azabicyclo[3.2.1]octane scaffolds, enabling the introduction of aryl, heteroaryl, and alkyl substituents with high efficiency and functional group tolerance.
Suzuki-Miyaura cross-coupling reactions represent the most widely employed method for C-C bond formation in tropane chemistry [24] [25] [18] [26]. The coupling of tropane-derived halides or triflates with organoboron reagents proceeds under mild conditions using palladium catalysts such as Pd(PPh3)4 or more advanced catalyst systems. These reactions typically provide excellent yields (75-95%) and display remarkable functional group tolerance, making them particularly suitable for complex substrate modifications [26] [27].
The development of specialized ligand systems has significantly expanded the scope of Suzuki-Miyaura couplings in tropane chemistry [25] [18]. Bulky, electron-rich phosphine ligands such as P(t-Bu)3 and biarylphosphine ligands have enabled the coupling of sterically demanding substrates and electronically deactivated halides. The use of palladium NHC complexes has also proven effective for challenging transformations, particularly those involving heterocyclic coupling partners [25].
Negishi cross-coupling reactions offer complementary reactivity to Suzuki-Miyaura processes, particularly for the formation of sp3-sp2 carbon-carbon bonds [28] [29] [30]. The use of organozinc reagents in combination with nickel or palladium catalysts has enabled the selective coupling of secondary alkyl groups with tropane-derived electrophiles. These reactions often require specialized ligand systems, such as NHC ligands or bulky phosphines, to suppress β-hydride elimination and achieve high selectivity for the desired cross-coupled products [30].
The stereospecificity of Negishi couplings has been extensively studied in the context of alkenyl electrophiles [29]. These reactions generally proceed with retention of olefin geometry, although some erosion of stereochemistry can occur through the formation of zwitterionic metallocarbene intermediates that allow bond rotation. Careful selection of reaction conditions and catalyst systems can minimize this undesired isomerization [29].
Stille cross-coupling reactions, while less commonly employed due to the toxicity of organotin reagents, continue to find application in specialized contexts where other methods fail [31]. The unique reactivity profile of organostannanes, particularly their ability to undergo transmetalation under mild conditions, makes them valuable for sensitive substrates that cannot tolerate the basic conditions typically required for other cross-coupling reactions.
Heck reactions have been successfully applied to the formation of carbon-carbon bonds between tropane-derived halides and alkenes [31] [32]. These reactions are particularly valuable for the introduction of vinyl substituents and the formation of conjugated systems. The development of more active catalyst systems has enabled the use of aryl chlorides as electrophiles, significantly expanding the scope of these transformations.
Buchwald-Hartwig amination reactions have proven highly effective for the formation of C-N bonds in tropane chemistry [25] [31]. These palladium-catalyzed couplings between aryl halides and amines provide access to N-arylated tropane derivatives with excellent yields and functional group tolerance. The development of specialized ligand systems, such as BINAP derivatives and biarylphosphine ligands, has enabled challenging transformations involving sterically hindered substrates [25].
The translation of laboratory-scale synthetic methods to industrial processes requires careful consideration of multiple factors including safety, cost, environmental impact, and scalability. For 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride, several key process chemistry considerations have emerged from the literature.
Temperature control represents a critical factor in process development, as many of the key transformations require low temperatures for optimal selectivity [1] [2] [5]. The use of cryogenic conditions (-78°C) commonly employed in laboratory-scale enantioselective deprotonations poses significant challenges for industrial implementation due to increased energy costs and safety concerns. Process development efforts have focused on identifying alternative reaction conditions that provide acceptable selectivity at more practical temperatures (0°C to 25°C) [33] [34].
Catalyst loading optimization is essential for economic viability of catalytic processes [25] [35] [36]. While laboratory-scale reactions often employ catalyst loadings of 1-10 mol%, industrial processes typically require loadings below 1 mol% to achieve acceptable economics. The development of more active catalyst systems and catalyst recycling strategies has enabled significant reductions in catalyst consumption [35] [37].
Solvent selection and recovery represent major environmental and economic considerations [38] [33] [34]. The replacement of hazardous solvents such as dichloromethane and DMF with more benign alternatives has been a priority in process development. The implementation of solvent recovery systems and the use of recyclable ionic liquids or aqueous media have shown promise for reducing environmental impact [34] [39].
Flow chemistry has emerged as an enabling technology for process intensification in tropane synthesis [33] [40] [41]. Continuous flow reactors offer several advantages including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous intermediates, and the ability to access reaction conditions that are not feasible in batch mode [33] [40]. The telescoped synthesis of azabicyclic compounds using flow technology has demonstrated significant improvements in efficiency and scalability [40] [42].
The implementation of automated synthesis platforms has shown promise for improving reproducibility and reducing human exposure to hazardous materials . Microreactor technology enables precise control of reaction parameters and facilitates rapid optimization of reaction conditions [44]. The combination of flow chemistry with automated analysis and feedback control systems represents a significant advancement in process capability [45].
Work-up and purification strategies must be carefully optimized for large-scale implementation [38] [41]. Traditional chromatographic purification methods are generally not suitable for industrial scale due to cost and environmental concerns. The development of crystallization-based purification methods, liquid-liquid extraction protocols, and membrane separation techniques has enabled more practical isolation of products [39].
Safety considerations are paramount in process development, particularly for reactions involving hazardous reagents or extreme conditions [46] [34]. The use of continuous processing can significantly reduce safety risks by minimizing inventory of hazardous materials and enabling better containment of reactive intermediates [34] [41]. Risk assessment methodologies and the implementation of appropriate safety systems are essential components of process design.
Environmental impact assessment has become increasingly important in process development [47] [45]. Green chemistry metrics such as atom economy, E-factor, and process mass intensity are routinely used to evaluate and optimize synthetic routes. The development of more sustainable synthetic methods, including biocatalytic approaches and the use of renewable feedstocks, represents an active area of research [38] [47].
Scalability considerations must be addressed throughout the development process [46] [38] . Factors such as mixing efficiency, heat transfer limitations, and equipment availability can significantly impact the feasibility of scale-up. The use of computational fluid dynamics modeling and pilot-scale testing helps identify potential scale-up issues before full-scale implementation [48].